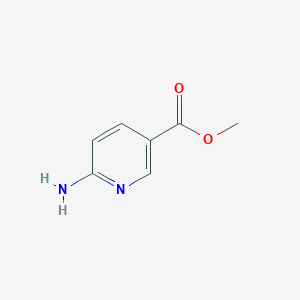

6-Aminonicotinato de metilo

Descripción general

Descripción

Methamphetamine is a potent central nervous system stimulant that is primarily used as a recreational drug and, less commonly, as a second-line treatment for attention deficit hyperactivity disorder and obesity . It is a synthetic compound that exists as two enantiomers: levo-methamphetamine and dextro-methamphetamine . Methamphetamine is known for its high potential for addiction and abuse, making it a controlled substance in many countries .

Aplicaciones Científicas De Investigación

Methamphetamine has several scientific research applications, including:

Chemistry: Used as a model compound to study the effects of central nervous system stimulants.

Biology: Investigated for its effects on neurotransmitter release and uptake.

Mecanismo De Acción

Target of Action

Methyl 6-aminonicotinate, also known as 6-Aminonicotinic acid methyl ester , is an organic compound that has been used in the synthesis of pyrimidine or pyridine-based antitumor agents

Mode of Action

It is thought to promote the release of prostaglandin d2 that is strictly locally-acting due to its short half-life .

Biochemical Pathways

Given its potential role in the synthesis of pyrimidine or pyridine-based antitumor agents , it may be involved in pathways related to cell proliferation and apoptosis.

Result of Action

Given its potential use in the synthesis of antitumor agents , it may induce cell death or inhibit cell proliferation in tumor cells.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methamphetamine can be synthesized through several methods, with the most common being the reduction of ephedrine or pseudoephedrine. This process typically involves the use of red phosphorus and iodine, or lithium and anhydrous ammonia . Another method involves the reductive amination of phenyl-2-propanone (P2P) with methylamine .

Industrial Production Methods: In industrial settings, methamphetamine is often produced using the P2P method due to its scalability. This method involves the catalytic reduction of an intermediate formed between phenyl-2-propanone and methylamine . The process can be further optimized by recycling unwanted by-products to increase the yield of the desired product .

Análisis De Reacciones Químicas

Types of Reactions: Methamphetamine undergoes several types of chemical reactions, including:

Oxidation: Methamphetamine can be oxidized to form benzoic acid derivatives.

Reduction: The reduction of methamphetamine typically involves the conversion of its precursor compounds.

Substitution: Methamphetamine can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve reagents like alkyl halides and amines.

Major Products: The major products formed from these reactions include various substituted phenethylamines and amphetamines .

Comparación Con Compuestos Similares

Methamphetamine is chemically related to other substituted phenethylamines and substituted amphetamines. Similar compounds include:

Amphetamine: Shares similar stimulant effects but is less potent.

Methylphenidate: Used primarily for treating attention deficit hyperactivity disorder but has a different mechanism of action.

Ephedrine: A less potent stimulant used in nasal decongestants and bronchodilators.

Uniqueness: Methamphetamine is unique due to its high potency and ability to rapidly cross the blood-brain barrier, leading to more pronounced and longer-lasting effects compared to similar compounds .

Actividad Biológica

Methyl 6-aminonicotinate (M6AN) is a chemical compound with the molecular formula CHNO and a molecular weight of 152.15 g/mol. This compound has garnered attention in various biological studies due to its potential therapeutic applications, particularly in the context of inflammation and matrix metalloproteinase (MMP) inhibition. This article provides a detailed overview of the biological activity of M6AN, including its pharmacological properties, mechanisms of action, and relevant case studies.

- CAS Number : 36052-24-1

- Melting Point : 158-161 °C

- Purity : 97% (commercially available from various suppliers)

1. Inhibition of Matrix Metalloproteinases (MMPs)

M6AN has been studied for its inhibitory effects on matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix components. MMPs play a significant role in various pathological conditions, including osteoarthritis and cancer.

- Mechanism : M6AN inhibits MMP activity by downregulating the expression of MMP genes in chondrocytes stimulated by inflammatory cytokines such as IL-1β. This effect was demonstrated in a study where M6AN significantly reduced MMP13 mRNA expression in OUMS-27 chondrosarcoma cells .

2. Anti-inflammatory Effects

In addition to its role in inhibiting MMPs, M6AN exhibits anti-inflammatory properties. It has been shown to modulate signaling pathways associated with inflammation.

- Signaling Pathways : Research indicates that M6AN can attenuate phosphorylation of ERK, p38, and JNK pathways, which are crucial in mediating inflammatory responses .

Case Study 1: Osteoarthritis Treatment

In a controlled study focusing on osteoarthritis, researchers screened a library of compounds for their ability to inhibit MMPs and ADAMTS (a disintegrin and metalloproteinase with thrombospondin motifs). M6AN was among the compounds that demonstrated significant inhibitory effects on IL-1β-induced expression of MMP13 and ADAMTS4/9 . The results suggest that M6AN could be a potential candidate for treating joint degeneration associated with osteoarthritis.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was performed using an MTS assay on OUMS-27 cells treated with various concentrations of M6AN. The results indicated that at concentrations below 10 μg/mL, M6AN did not exhibit significant cytotoxicity, allowing for further exploration of its therapeutic potential without compromising cell viability .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 152.15 g/mol |

| Melting Point | 158-161 °C |

| Inhibition of MMPs | Yes |

| Anti-inflammatory Activity | Yes |

| Cytotoxicity | Low at ≤10 μg/mL |

Propiedades

IUPAC Name |

methyl 6-aminopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-11-7(10)5-2-3-6(8)9-4-5/h2-4H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JACPDLJUQLKABC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353246 | |

| Record name | methyl 6-aminonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>22.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818949 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

36052-24-1 | |

| Record name | Methyl 6-aminonicotinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036052241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | methyl 6-aminonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 6-aminopyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 6-AMINONICOTINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U4Y6O9W87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Methyl 6-aminonicotinate interesting for macrocycle synthesis?

A1: Methyl 6-aminonicotinate possesses unique characteristics that make it suitable for creating macrocyclic structures. [] The molecule contains a 2-aminopyridine group, which readily reacts with acyl chlorides (like isophthaloyl dichloride) to form an imide hinge. [] This imide bond exhibits flexibility, twisting between 85-115° from planarity, acting as a hinge for ring closure. [] When reacted with isophthaloyl dichloride, this flexibility, coupled with the conformational adaptability of the isophthaloyl group, allows for the formation of both trimeric (EsIO)3 and tetrameric (EsIO)4 macrocyclic esters. []

Q2: Does Methyl 6-aminonicotinate exhibit any interesting photochemical behavior in solution?

A2: Interestingly, while Methyl 6-aminonicotinate demonstrates solvatochromism and prototropism in various solvents, it doesn't undergo amine-imine phototautomerism. [] This characteristic sets it apart from some other similar compounds and warrants further investigation to understand the underlying reasons for this behavior.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.